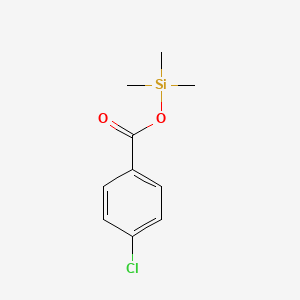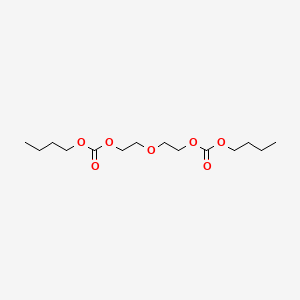
Butyl diglycol carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylene glycol bis(butyl carbonate) is an organic compound with the chemical formula C14H26O7. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it a valuable component in many chemical processes.
Preparation Methods
Diethylene glycol bis(butyl carbonate) can be synthesized through several methods. One common method involves the reaction of diethylene glycol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields diethylene glycol bis(butyl carbonate) as the main product . Another method involves the transesterification of diethylene glycol with butyl carbonate under acidic or basic conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Diethylene glycol bis(butyl carbonate) undergoes various chemical reactions, including:
Transesterification: This compound can react with other alcohols in the presence of a catalyst to form different esters.
Common reagents used in these reactions include acids, bases, and various catalysts such as metal oxides and enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethylene glycol bis(butyl carbonate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethylene glycol bis(butyl carbonate) exerts its effects depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes . The specific pathways involved depend on the context of its use.
Comparison with Similar Compounds
Diethylene glycol bis(butyl carbonate) can be compared with other similar compounds such as:
Diethylene glycol: A simpler glycol with similar solvent properties but lacking the carbonate groups.
Ethylene glycol bis(butyl carbonate): A related compound with slightly different chemical properties due to the presence of ethylene glycol instead of diethylene glycol.
Triethylene glycol bis(butyl carbonate): A more complex glycol with additional ethylene glycol units, offering different physical and chemical properties.
Diethylene glycol bis(butyl carbonate) is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
73454-84-9 |
|---|---|
Molecular Formula |
C14H26O7 |
Molecular Weight |
306.35 g/mol |
IUPAC Name |
2-(2-butoxycarbonyloxyethoxy)ethyl butyl carbonate |
InChI |
InChI=1S/C14H26O7/c1-3-5-7-18-13(15)20-11-9-17-10-12-21-14(16)19-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
WSMYBZZUAFRRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCCOCCOC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


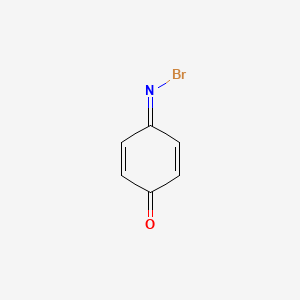



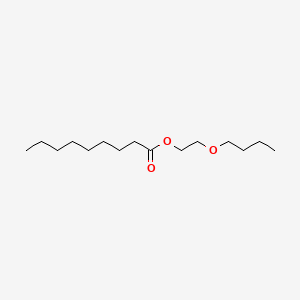


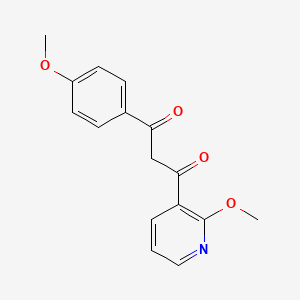

![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)

![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)

